molecular formula C19H20N2O B2505509 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-23-3

3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide

Cat. No. B2505509
CAS RN: 852136-23-3
M. Wt: 292.382
InChI Key: FVVCTBDYUYJYEU-UHFFFAOYSA-N
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Description

Indole derivatives are important in medicinal chemistry due to their wide range of biological activities . They are often considered as a “privileged scaffold” within the drug discovery arena . The compound you’re asking about contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, FT-IR can provide information about the functional groups present in the molecule, while 1H-NMR can provide information about the hydrogen atoms present in the molecule .


Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For example, they can be used as agents for inhibiting tubulin polymerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular formula, yield, melting point, and spectroscopic data (FT-IR, 1H-NMR, ESI-MS) can be obtained .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has demonstrated the versatility of methyl 3-amino-1H-indole-2-carboxylates in synthesizing 5H-pyrimido[5,4-b]indole derivatives, highlighting the potential of these compounds in chemical synthesis and transformations, which could be relevant to the structural framework of 3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide (Shestakov et al., 2009).
  • The synthesis of N,N-dimethyl-3-(3-indolyl)propionamide from 3-(hydroxymethyl)indole indicates the reactivity and potential for modification of indole derivatives, which could be pertinent to understanding the chemical behavior of this compound (Mukhanova et al., 2007).
  • The development of a method for preparing 2-substituted 2,3-dihydro-3,3-dimethyl-1H-isoindol-1-ones showcases the synthetic potential and applicability in creating structurally diverse benzamide derivatives, relevant to the chemical exploration of this compound (Kobayashi et al., 2010).

Polymer Science

  • A study on the synthesis and properties of highly organosoluble aromatic polyimides containing N-(4-(di(1H-indole-3-yl)methyl)phenyl) moieties revealed the use of similar indole-containing compounds in creating materials with desirable physical properties like solubility, thermal stability, and mechanical strength. This indicates the potential application of this compound in the field of materials science and polymer chemistry (Khalili & Rafiee, 2020).

Crystallography and Molecular Interactions

  • Research on the crystal structures of related compounds, such as methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, provides insights into the intermolecular interactions and supramolecular arrangements. This is essential for understanding the molecular geometry and potential binding properties of this compound, which can be crucial in designing drugs or materials (Kranjc et al., 2012).

Biochemical Applications

  • The synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which involve the use of compounds with structural similarities to this compound, underscore the potential for these compounds in biochemical and pharmacological research, particularly in enzyme inhibition and interaction with protein targets (Saeed et al., 2015).

Future Directions

Indole derivatives have shown promise in various areas of research, particularly in drug discovery due to their wide range of biological activities . Future research could focus on synthesizing new indole derivatives and evaluating their biological activities.

properties

IUPAC Name

3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O/c1-12-6-13(2)8-17(7-12)19(22)20-11-15-4-5-18-16(10-15)9-14(3)21-18/h4-10,21H,11H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCTBDYUYJYEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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